N-Boc-(+/-)-1-phenylprop-2-en-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-(+/-)-1-phenylprop-2-en-amine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis. This compound is particularly useful in the synthesis of pharmaceuticals and other biologically active molecules due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
N-Boc-(+/-)-1-phenylprop-2-en-amine, also known as tert-butyl 1-phenylallylcarbamate, is primarily used as a protective group for amines in synthetic organic chemistry and peptide synthesis . The compound’s primary targets are the amine groups present in various biomolecules .
Mode of Action
The compound acts by protecting the amine groups during chemical reactions. It is introduced to the amine group through a reaction with a base and the anhydride Boc . This protection allows for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . The compound’s interaction with its targets results in the formation of N-Boc derivatives, which are stable towards a wide range of nucleophilic reagents and alkaline reaction conditions .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of complex polyfunctional molecules. By protecting the amine groups, it allows for the sequential protection and deprotection of various functionalities, which is a fundamental transformation in organic synthesis, especially in peptide chemistry .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the conditions under which it is used. For instance, the use of a catalyst can lower the required reaction temperature
Result of Action
The result of the compound’s action is the formation of N-Boc derivatives, which are stable and resistant to various chemical reactions . These derivatives can be easily converted into free amines, making this protocol applicable in multistep reactions . The compound’s action allows for the selective formation of bonds of interest, facilitating the synthesis of complex polyfunctional molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of certain solvents can enhance the efficiency of the compound’s action . Additionally, the compound’s action can be facilitated by the use of catalysts, such as simple solid Brønsted acid catalysts . The compound’s stability can also be affected by temperature, with higher temperatures facilitating the deprotection of N-Boc derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-(+/-)-1-phenylprop-2-en-amine typically involves the reaction of 1-phenylprop-2-en-amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to protect the amine functionality, making it less reactive during subsequent synthetic steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-1-phenylprop-2-en-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield primary or secondary amines .
Scientific Research Applications
N-Boc-(+/-)-1-phenylprop-2-en-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and materials
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperazine: Another Boc-protected amine used in organic synthesis.
N-Boc-ethanolamine: Used for protecting hydroxyl and amine groups simultaneously.
N-Boc-aniline: Commonly used in the synthesis of aromatic amines
Uniqueness
N-Boc-(+/-)-1-phenylprop-2-en-amine is unique due to its specific structure, which includes a phenyl group and an alkene moiety. This structure allows for diverse chemical transformations and makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
tert-butyl N-(1-phenylprop-2-enyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-12(11-9-7-6-8-10-11)15-13(16)17-14(2,3)4/h5-10,12H,1H2,2-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJONRYITNFCZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.